![molecular formula C20H22N4O2S B4510769 N-[2-(4-morpholinyl)ethyl]-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B4510769.png)
N-[2-(4-morpholinyl)ethyl]-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide
Overview
Description
Scientific Research Applications
Agriculture
In the agricultural sector, derivatives of this compound have been explored as potential herbicides . Computational studies suggest that certain analogs could have a better physiochemical profile, docking scores, system stability, H-bond occupancy, and binding free energy than existing herbicides like terbutryn .
Mechanism of Action
Target of Action
The primary target of this compound is the sigma-1 receptor . Sigma-1 receptors are a unique class of intracellular proteins that function as chaperones. They have been implicated in a variety of biological processes, including pain perception .
Mode of Action
This compound acts as an antagonist at the sigma-1 receptor . Antagonists are substances that block or suppress the action of the receptor. In the case of sigma-1 receptors, antagonists prevent the receptor from promoting pain sensitization and hypersensitization .
Biochemical Pathways
The sigma-1 receptor is involved in various biochemical pathways related to pain perception. When the action of this receptor is blocked by an antagonist like N-[2-(morpholin-4-yl)ethyl]-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, it can lead to a reduction in pain .
Pharmacokinetics
Similar compounds have been shown to have favorable physiochemical profiles, good system stability, and binding free energy , suggesting that this compound may also have good bioavailability.
Result of Action
The result of the compound’s action is a reduction in pain . By blocking the sigma-1 receptor, the compound prevents the receptor from promoting pain sensitization and hypersensitization . This leads to an overall decrease in the perception of pain.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-phenyl-5-thiophen-2-ylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c25-20(21-8-9-23-10-12-26-13-11-23)18-15-17(19-7-4-14-27-19)22-24(18)16-5-2-1-3-6-16/h1-7,14-15H,8-13H2,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEQWHYLKURVFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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